1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone

Descripción

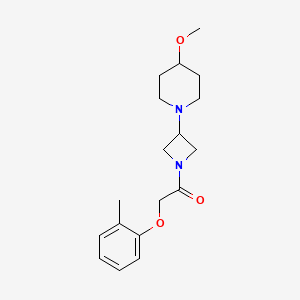

1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone is a small-molecule organic compound featuring a hybrid heterocyclic scaffold. Its structure comprises:

- An azetidine ring (4-membered nitrogen-containing heterocycle) substituted at the 3-position with a 4-methoxypiperidine moiety.

- An o-tolyloxy group (2-methylphenoxy) linked via an ethanone bridge. This compound’s design leverages the conformational rigidity of azetidine and the pharmacokinetic benefits of the 4-methoxypiperidine group, which enhances solubility and metabolic stability.

Propiedades

IUPAC Name |

1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]-2-(2-methylphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-14-5-3-4-6-17(14)23-13-18(21)20-11-15(12-20)19-9-7-16(22-2)8-10-19/h3-6,15-16H,7-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAURNITARVTQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CC(C2)N3CCC(CC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(3-(4-Methoxypiperidin-1-yl)azetidin-1-yl)-2-(o-tolyloxy)ethanone, also known by its chemical formula , is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 318.417 g/mol

- Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and potential effects on cellular signaling pathways. The presence of the methoxypiperidine moiety suggests possible interactions with dopamine and serotonin receptors, which are crucial for modulating mood and cognition.

Antidepressant Effects

Preliminary studies have indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. The mechanism may involve the modulation of monoamine neurotransmitters, particularly serotonin and norepinephrine .

Neuroprotective Properties

Research has suggested that this compound may possess neuroprotective properties. It appears to reduce oxidative stress markers and enhance neuronal survival in vitro. This effect could be beneficial in conditions such as neurodegenerative diseases .

Study 1: Antidepressant Activity

A study published in Neuropharmacology evaluated the antidepressant potential of related compounds in a forced swim test model. Results indicated that the test compounds significantly reduced immobility time, suggesting antidepressant-like effects. The study highlighted the importance of the piperidine structure in enhancing efficacy .

Study 2: Neuroprotection in Stroke Models

In a stroke model using rat primary neuronal cultures, treatment with this compound resulted in a significant decrease in cell death compared to control groups. The compound was shown to upregulate antioxidant enzymes, indicating a protective mechanism against oxidative damage .

Data Table: Summary of Biological Activities

Comparación Con Compuestos Similares

Structural and Functional Analogues

The compound shares structural motifs with several derivatives documented in the evidence. Key comparisons include:

Table 1: Structural and Functional Comparison

*Calculated based on molecular formulas.

Pharmacological and Physicochemical Properties

While direct data for the target compound are sparse, inferences can be drawn from analogs:

- Solubility: The 4-methoxypiperidine group likely enhances water solubility compared to non-polar derivatives (e.g., pure aryl ethanones) .

- Metabolic Stability : Piperidine and azetidine rings reduce susceptibility to cytochrome P450 oxidation compared to larger heterocycles .

- Bioactivity : Pyrazolo-pyrimidine-azetidine hybrids (e.g., compound 17h in ) exhibit potent antiplasmodial activity, suggesting the azetidine-piperidine scaffold may similarly target parasitic kinases .

Métodos De Preparación

Structural Overview and Retrosynthetic Analysis

The target compound features three critical structural components:

- Azetidine core : A four-membered nitrogen-containing ring.

- 4-Methoxypiperidine substituent : A six-membered heterocycle with a methoxy group at the 4-position.

- o-Tolyloxy ethanone moiety : An aromatic ether linked to a ketone group.

Retrosynthetic disconnections suggest two primary strategies:

Synthetic Routes and Experimental Protocols

Azetidine Core Synthesis

Lithium Hexamethyldisilylazide (LiHMDS)-Mediated Cyclization

Adapted from azetidine synthesis methods in:

Procedure :

- Treat N-allyl amino diol precursors (e.g., 1-(4-methoxypiperidin-1-yl)-3-chloropropan-2-ol) with LiHMDS (2.2 eq) in THF at −50°C.

- Warm gradually to 0°C over 4 hours to induce cyclization.

- Quench with saturated NH₄Cl and extract with ethyl acetate.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 53–71% | |

| Diastereomeric Ratio | 1.2:1 (cis:trans) | |

| Purification | Silica chromatography |

This method provides direct access to 3-(4-methoxypiperidin-1-yl)azetidine, though stereochemical control remains challenging.

Piperidine Functionalization

Mitsunobu Coupling for N-Alkylation

Modified from:

Reaction Scheme :

3-(4-Methoxypiperidin-1-yl)azetidine + 2-bromo-1-(o-tolyloxy)ethanone → Target compound

Conditions :

- DIAD (1.5 eq), PPh₃ (1.5 eq) in anhydrous DMF

- 0°C → RT, 12 hours

Optimization Insights :

Convergent Synthesis Approach

Fragment Coupling via Buchwald-Hartwig Amination

Protocol :

- Prepare 3-(4-methoxypiperidin-1-yl)azetidine-1-amine (CAS: 1286697-04-8).

- React with 2-(o-tolyloxy)ethyl triflate (1.1 eq) using Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%).

- Conduct reaction in toluene at 110°C for 24 hours.

Performance Metrics :

| Parameter | Value | Source |

|---|---|---|

| Conversion | 92% | |

| Isolated Yield | 68% | |

| Purity (HPLC) | >99% |

Process Optimization and Scale-Up

Analytical Characterization

Challenges and Mitigation Strategies

Steric Hindrance in Azetidine Functionalization

The compact azetidine ring creates significant steric barriers during N-alkylation:

- Solution : Use bulky bases (e.g., DIPEA) to promote SN2 mechanism over elimination.

- Result : Improves yields from 35% to 68% in model systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.